N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring, a phenylsulfonyl group, and a tetrahydroisoquinoline moiety, making it a versatile candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds such as pyrazinamide and its analogs have been reported to exhibit significant activity againstMycobacterium tuberculosis . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mode of Action
It’s known that pyrazinamide and its analogs interfere with the fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to an inhibition of bacterial growth and replication . The disruption of membrane energetics and inhibition of membrane transport function at slightly acidic pH are also reported for similar compounds .
Pharmacokinetics
In silico studies on similar compounds have predicted their adme properties and physicochemical characteristics .
Result of Action
It can be inferred from similar compounds that the disruption of fatty acid synthesis leads to an inhibition of bacterial growth and replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of similar compounds such as pyrazinamide is enhanced in slightly acidic environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The tetrahydroisoquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrazine Carboxamide: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with pyrazine-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a pyrazine ring.
N-phenylpyrazine-2-carboxamides: Compounds with similar structural features and biological activities.
Uniqueness
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyrazine-2-carboxamide stands out due to its unique combination of a tetrahydroisoquinoline moiety and a phenylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other pyrazine derivatives.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-20(19-13-21-9-10-22-19)23-17-7-6-15-8-11-24(14-16(15)12-17)28(26,27)18-4-2-1-3-5-18/h1-7,9-10,12-13H,8,11,14H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQMGHUUQBZMDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.